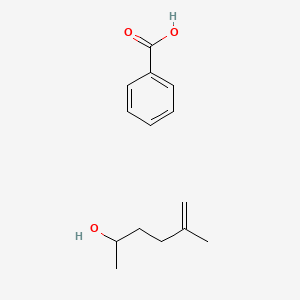![molecular formula C16H18IP B14300123 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide CAS No. 113460-10-9](/img/structure/B14300123.png)
5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide: is a chemical compound with the molecular formula C16H18IP . It is known for its unique structure, which includes a phosphindole core with diethyl substituents and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide typically involves the reaction of a phosphindole precursor with diethyl groups under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphindole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds .
Medicine: In medicine, it may be explored for its potential therapeutic properties, including its use as a pharmacophore in drug design and development .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials, including catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, influencing their reactivity and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide
- 5,5-Dimethyl-5H-benzo[b]phosphindol-5-ium iodide
Comparison: Compared to its analogs, 5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide is unique due to its specific diethyl substituents, which can influence its chemical reactivity and physical properties. The presence of different alkyl groups in similar compounds can lead to variations in their behavior and applications .
Properties
CAS No. |
113460-10-9 |
|---|---|
Molecular Formula |
C16H18IP |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
5,5-diethylbenzo[b]phosphindol-5-ium;iodide |
InChI |
InChI=1S/C16H18P.HI/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QDLVNDOTKVRLJS-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+]1(C2=CC=CC=C2C3=CC=CC=C31)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
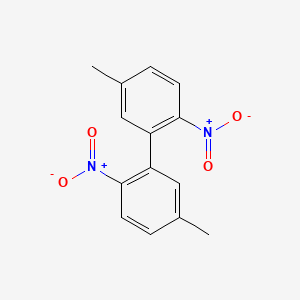

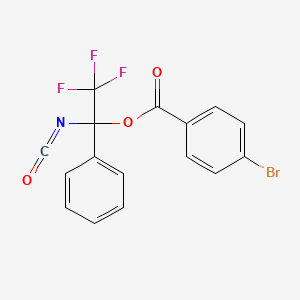

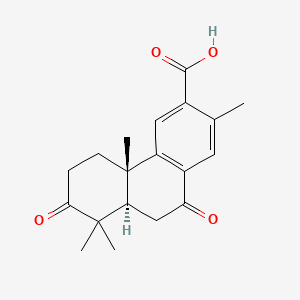
![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

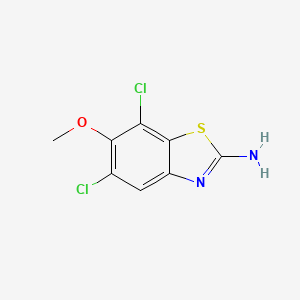
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)

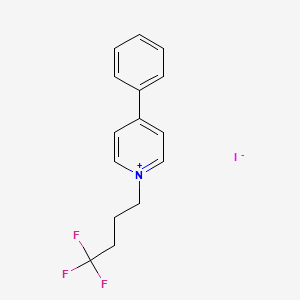
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
